4-Methoxy-6-nitro-indan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO4/c1-15-10-5-6(11(13)14)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
BETNVBDBJAABJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 6 Nitro Indan 1 One
Direct Nitration Strategies
The most direct approach to 4-Methoxy-6-nitro-indan-1-one involves the nitration of 4-methoxy-indan-1-one. However, achieving the desired regioselectivity at the 6-position presents a significant challenge due to the competing directing effects of the methoxy (B1213986) and ketone functionalities.
Regioselective Nitration using Mixed-Acid Systems
Classical nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) on 4-methoxy-1-indanone (B81218) often leads to a mixture of isomers. The electron-donating methoxy group at the 4-position directs nitration to the ortho and para positions (5 and 7), while the electron-withdrawing ketone group at the 1-position directs towards the meta position (6). This competition results in the formation of 4-methoxy-5-nitro-1-indanone and 4-methoxy-7-nitro-1-indanone as major byproducts, with the desired this compound being formed in yields of less than 15%.
Modification of the nitrating medium can improve the yield of the 6-nitro isomer. Employing a mixture of nitric acid and acetic anhydride (B1165640) as the nitrating agent can increase the yield of this compound to approximately 37%. This is attributed to the formation of acetyl nitrate (B79036), a less aggressive nitrating species, which favors attack at the sterically less hindered 6-position.
| Nitrating Agent | Temperature (°C) | Solvent | Major Products | Yield of this compound (%) |
| HNO₃/H₂SO₄ | 0-5 | - | 4-Methoxy-5-nitro-1-indanone, 4-Methoxy-7-nitro-1-indanone | ≤15 |
| HNO₃/Ac₂O | Not Specified | Acetic Anhydride | This compound | 37 |
Catalytic Directed Nitration Approaches
Catalytic methods offer an alternative to traditional mixed-acid nitration, potentially providing higher regioselectivity and milder reaction conditions. While specific examples for the direct catalytic nitration of 4-methoxy-indan-1-one to the 6-nitro isomer are not extensively documented, the use of metal salts as catalysts in the nitration of aromatic compounds is a known strategy to enhance regioselectivity. scirp.org For instance, ammonium (B1175870) molybdate (B1676688) has been used as a catalyst for the regioselective nitration of various aromatic compounds. scirp.org The application of such catalytic systems to the nitration of 4-methoxy-indan-1-one could potentially favor the formation of the 6-nitro isomer by influencing the electronic and steric environment of the aromatic ring.
Cyclization of Pre-Substituted Precursors
An alternative strategy to direct nitration involves the cyclization of aromatic precursors that already contain the necessary methoxy and nitro groups in the desired positions. This approach offers greater control over the final product's regiochemistry.
Friedel-Crafts Acylation Routes
A two-step synthesis commencing with 4-methoxyresorcinol has been reported. The first step involves the nitration of 4-methoxyresorcinol with acetyl nitrate to produce 3-nitro-4-methoxyresorcinol in an 82% yield. Subsequent treatment with phenylacetic acid and polyphosphoric acid (PPA) at elevated temperatures induces a Friedel-Crafts acylation followed by intramolecular cyclization to afford this compound with a yield of 68%. This method provides a well-defined pathway to the target molecule, circumventing the regioselectivity issues of direct nitration.
| Starting Material | Reagents | Intermediate | Final Product Yield (%) |
| 4-Methoxyresorcinol | 1. Acetyl Nitrate 2. Phenylacetic acid, PPA | 3-Nitro-4-methoxyresorcinol | 68 |
Diazotization-Nitration Sequences
A diazotization-nitration sequence on 4-methoxy-1-indanone provides another regioselective route. In this method, the 6-position is first activated by the introduction of an amino group, which is then converted to a diazonium salt. Subsequent treatment with a nitrite (B80452) source, such as copper(I) nitrite, replaces the diazonium group with a nitro group, yielding this compound. This method, while multi-stepped, ensures the precise placement of the nitro group at the desired position. A reported yield for a similar transformation on 4-methoxy-1-indanone to introduce a nitro group at the 6-position via a diazonium salt is 44%.
Advanced Synthetic Protocols for Indanone Derivatives
The synthesis of indanone derivatives is a well-established field in organic chemistry, with numerous advanced protocols that could potentially be adapted for the synthesis of this compound. nih.govorganic-chemistry.org These methods often focus on the construction of the indanone skeleton through various cyclization reactions.
Modern synthetic strategies for indanones include:
Microwave-assisted intramolecular Friedel-Crafts acylation: This method utilizes metal triflates as catalysts in ionic liquids, offering an environmentally benign approach with good yields and catalyst reusability. nih.gov
Palladium-catalyzed carbonylative cyclization: This technique involves the cyclization of unsaturated aryl iodides and has been successfully used to prepare indanones. organic-chemistry.org
Rhodium-catalyzed asymmetric intramolecular 1,4-addition: This method allows for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org
While these advanced methods have not been specifically reported for the synthesis of this compound, they represent a toolbox of potential synthetic strategies that could be explored for its efficient and stereocontrolled preparation. The choice of a particular method would depend on the availability of starting materials and the desired complexity of the final product.
Photochemical Synthesis Routes
Photochemical reactions offer unique pathways for the construction of complex cyclic systems, including the indanone core. While direct photochemical synthesis of this compound is not extensively documented, several photochemical methods for synthesizing substituted indanones are reported in the literature, suggesting potential routes.
One such method involves the photochemical cyclization of ketones that possess a suitable leaving group adjacent to the carbonyl functionality. beilstein-journals.org Irradiation of these substrates can lead to the formation of 1,4-diradicals via n–π* excitation and subsequent 1,5-hydrogen migration from an ortho-alkyl substituent. Elimination of an acid from this diradical intermediate generates a 1,5-diradical, which can then cyclize to yield the 1-indanone (B140024) structure. beilstein-journals.org
Another relevant photochemical approach is the intramolecular ortho photocycloaddition. For instance, 4-substituted 7-(4'-alkenyloxy)-1-indanones undergo a multi-photon cascade process upon UV irradiation to form complex polycyclic structures. nih.gov This process is initiated by an ortho photocycloaddition, followed by a thermal ring opening and a subsequent photocyclization. nih.gov The applicability of such a reaction to a precursor of this compound would depend on the specific substitution pattern and the stability of the intermediates.
The Photo-Fries rearrangement of phenolic esters presents another potential, albeit less direct, photochemical route. wikipedia.orgslideshare.net This reaction typically converts a phenolic ester into a hydroxy aryl ketone. sigmaaldrich.com A precursor molecule containing a suitable ester and nitro group on a phenyl ring could potentially be rearranged and subsequently cyclized and methylated to form the target compound. The reaction proceeds through a radical mechanism and can produce both ortho and para isomers. wikipedia.org
While these photochemical methods demonstrate the feasibility of forming the indanone ring system under photochemical conditions, their application to the specific synthesis of this compound would require the design of appropriate starting materials and optimization of reaction conditions.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis provides a powerful toolkit for the synthesis of indanone scaffolds, offering high efficiency and selectivity. Various metals, including palladium, rhodium, and iridium, have been successfully employed in cyclization and coupling reactions to construct the 1-indanone core.
Palladium-catalyzed reactions are particularly prevalent. One notable example is the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which directly yields the indanone skeleton through a C-H activation of the aldehyde group under mild conditions. researchgate.net Another palladium-catalyzed approach involves the cyclization of 3-(2-iodoaryl)propanenitriles, which is compatible with a range of functional groups. rsc.org
Rhodium catalysts have also been utilized in the synthesis of indanones. For example, rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols can produce chiral 1-indanones with high enantioselectivity. rsc.org
Iridium-catalyzed reactions, such as the dicationic iridium(III)-catalyzed Nazarov cyclization, are effective for synthesizing functionalized 1-indanones from chalcone (B49325) derivatives. rsc.org This method is particularly useful for substrates containing electron-withdrawing groups. rsc.org
Below is a table summarizing various metal-catalyzed approaches to indanone synthesis:
Table 1: Metal-Catalyzed Synthesis of Indanones| Catalyst/Reagent | Starting Materials | Reaction Type | Ref. |
|---|---|---|---|
| Palladium catalyst | o-Bromobenzaldehydes and norbornene derivatives | Annulation via C-H activation | researchgate.net |
| Palladium catalyst | 3-(2-Iodoaryl)propanenitriles | Intramolecular Cyclization | rsc.org |
| Rhodium catalyst | Racemic α-arylpropargyl alcohols | Asymmetric Isomerization | rsc.org |
| Iridium(III) catalyst | Chalcones with electron-withdrawing groups | Nazarov Cyclization | rsc.org |
These metal-catalyzed methods highlight the versatility and power of transition metals in constructing the fundamental indanone framework, which is central to the structure of this compound.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of various organic compounds, including 1-indanones. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govrsc.org
A notable application of this technology is the microwave-assisted one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides. beilstein-journals.orgresearchgate.net This reaction proceeds via a tandem Friedel-Crafts acylation and Nazarov cyclization in the presence of a Lewis acid like aluminum chloride. beilstein-journals.orgresearchgate.net The use of pulsed microwave irradiation has been shown to give higher yields than continuous irradiation by preventing overheating and the formation of tar-like byproducts. beilstein-journals.org
Microwave heating has also been effectively used to shorten the reaction time of the Nazarov cyclization of chalcones to 1-indanones. In one study, a reaction that required 4 hours under conventional heating at 120 °C was completed in just 20 minutes with microwave assistance under the same conditions. nih.govrsc.org
The benefits of microwave-assisted synthesis in the context of indanone formation are summarized in the table below:
Table 2: Comparison of Conventional and Microwave-Assisted Indanone Synthesis| Reaction Type | Conventional Method | Microwave-Assisted Method | Ref. |
|---|---|---|---|
| Nazarov cyclization of chalcones | 4 hours at 120°C | 20 minutes at 120°C | nih.govrsc.org |
| Friedel-Crafts/Nazarov from arenes | Long reaction times, potential for side products | Good yields, shorter reaction times | beilstein-journals.orgresearchgate.net |
These examples demonstrate that microwave-assisted synthesis is a powerful tool for enhancing the efficiency of synthetic routes to indanone derivatives.
Functional Group Interconversion Strategies Applied to Indanone Systems
The synthesis of this compound often involves the strategic introduction of the methoxy and nitro functional groups onto a pre-existing indanone core through functional group interconversion (FGI).
A primary strategy for introducing the nitro group is through the direct nitration of a methoxy-substituted indanone precursor. The nitration of 4-methoxy-1-indanone is a key transformation. However, achieving regioselectivity at the 6-position can be challenging due to the competing directing effects of the ketone and methoxy groups. Using a nitrating mixture of nitric acid and sulfuric acid can lead to a mixture of nitro isomers. Modifying the conditions, for instance by using acetic anhydride as a solvent, can improve the selectivity for the desired 6-nitro isomer.
Another approach to introduce the nitro group with high regioselectivity is through a diazotization-nitration sequence. This involves the diazotization of an amino-substituted indanone at the 6-position, followed by treatment with a nitrite source, such as copper(I) nitrite, to replace the diazo group with a nitro group.
The methoxy group is typically introduced early in the synthetic sequence, often being present in one of the starting materials for the construction of the indanone ring. For example, a Friedel-Crafts cyclization of a methoxy-substituted phenylpropionic acid or its corresponding acid chloride is a common method.
The table below outlines some key functional group interconversion strategies relevant to the synthesis of this compound.
Table 3: Functional Group Interconversion Strategies for Substituted Indanones| Transformation | Reagents | Substrate | Product | Ref. |
|---|---|---|---|---|
| Nitration | Nitric acid/Sulfuric acid | 4-Methoxy-1-indanone | Mixture of nitro-isomers | |
| Regioselective Nitration | Nitric acid/Acetic anhydride | 4-Methoxy-1-indanone | This compound | |
| Diazotization-Nitration | 1. Isoamyl nitrite, HCl2. Copper(I) nitrite | 6-Amino-4-methoxy-1-indanone | This compound | |
| Friedel-Crafts Cyclization | Polyphosphoric acid or AlCl₃ | 3-(3-Methoxy-5-nitrophenyl)propanoic acid | This compound |
These FGI strategies are crucial for the precise placement of the required substituents on the indanone ring to yield the target molecule, this compound.
Chemical Reactivity and Transformation Studies of 4 Methoxy 6 Nitro Indan 1 One
Oxidation Reactions and Derivative Formation
The oxidation of 4-Methoxy-6-nitro-indan-1-one can theoretically lead to several products, depending on the oxidant and reaction conditions. Common oxidizing agents for ketones include peroxy acids in the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) could potentially cleave the ring system to form dicarboxylic acids.
While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the synthesis of this ketone from the corresponding indane has been reported. The catalytic oxidation of 4-methoxy-6-nitroindane using ruthenium(III) chloride (5 mol%) and sodium periodate (B1199274) in a biphasic system of dichloromethane (B109758) and water selectively oxidizes the benzylic position to yield this compound in 73% yield. This highlights the stability of the methoxy (B1213986) and nitro-substituted aromatic ring under these specific oxidative conditions.
Reduction Chemistry of the Nitro Group
The reduction of the nitro group in this compound to an amino group is a key transformation, as it provides access to a range of further functionalizable derivatives. The primary challenge in this reaction is the chemoselective reduction of the nitro group in the presence of the ketone.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common method for the reduction of nitro groups. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are frequently employed. This method is generally effective for the conversion of nitroarenes to anilines. The reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.
For this compound, catalytic hydrogenation would be expected to yield 6-Amino-4-methoxy-indan-1-one. The general conditions for such a transformation involve dissolving the nitro compound in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) and exposing it to hydrogen gas in the presence of a catalyst.
Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aromatic Nitro Ketones
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Outcome |
| 5% Pd/C | H₂ gas | Ethanol | Room Temp. | 1-4 atm | Selective reduction of nitro group |
| Raney Nickel | H₂ gas | Methanol | Room Temp. - 50°C | 1-5 atm | May also reduce the ketone |
| Platinum(IV) oxide | H₂ gas | Acetic Acid | Room Temp. | 1-3 atm | Effective for nitro group reduction |
Nucleophilic Substitution Reactions Involving the Methoxy Group
The methoxy group on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution. However, the presence of the strongly electron-withdrawing nitro group in the para position to the methoxy group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).
In principle, a strong nucleophile could displace the methoxy group. For such a reaction to occur, the nucleophile would attack the carbon atom bearing the methoxy group, and the negative charge of the resulting Meisenheimer complex would be stabilized by the nitro group through resonance. Potential nucleophiles could include alkoxides, amines, or thiolates. However, specific studies detailing such transformations for this compound are not widely reported.
Electrophilic Aromatic Substitution Patterns
The primary route for the synthesis of this compound involves the electrophilic nitration of 4-methoxy-1-indanone (B81218). The directing effects of the existing substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. The methoxy group is an activating, ortho-, para-director, while the ketone, being part of a five-membered ring fused to the benzene (B151609) ring, exerts a deactivating, meta-directing effect.
The nitration of 4-methoxy-1-indanone with a mixture of nitric acid and sulfuric acid typically leads to a mixture of isomers. However, by modifying the reaction conditions, for instance, by using a nitrating agent in acetic anhydride (B1165640), the selectivity towards the formation of this compound can be improved. This is because the methoxy group's para-directing effect is stronger than the meta-directing effect of the ketone, leading to substitution at the 6-position.
Another synthetic approach involves the Friedel-Crafts cyclization of a pre-substituted precursor. For example, 3-nitro-4-methoxyphenylacetic acid can be cyclized using polyphosphoric acid to yield this compound.
Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions of this compound are generally understood based on well-established principles of organic chemistry.
Reduction of the Nitro Group: The catalytic hydrogenation of a nitro group on a catalyst surface is believed to proceed in a stepwise manner. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
Electrophilic Nitration: The mechanism of nitration involves the in-situ formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The aromatic ring of 4-methoxy-1-indanone acts as a nucleophile, attacking the electrophilic nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The subsequent loss of a proton from the ring restores aromaticity and yields the nitro-substituted product. The regioselectivity is governed by the electronic effects of the methoxy and ketone groups, which stabilize the transition state leading to substitution at the 6-position.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing profound insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-Methoxy-6-nitro-indan-1-one reveals a set of characteristic signals corresponding to the different types of protons present in the molecule. Published data indicates the presence of aromatic protons, with a signal at approximately 7.81 ppm attributed to the proton at the 5-position (H-5) and a signal around 7.40 ppm corresponding to the proton at the 7-position (H-7). The electron-donating methoxy (B1213986) group (-OCH₃) gives rise to a singlet peak at approximately 3.98 ppm. The aliphatic protons of the indanone ring, specifically those adjacent to the ketone at the 2-position and the benzylic protons at the 3-position, are reported to resonate in the region of 3.16–2.80 ppm. The precise multiplicity and coupling constants of these signals are essential for a definitive assignment and for confirming the connectivity of the protons within the five-membered ring.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic H-5 | ~7.81 |
| Aromatic H-7 | ~7.40 |
| Methoxy (-OCH₃) | ~3.98 |
| Aliphatic (C2-H₂, C3-H₂) | 3.16 - 2.80 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound to be 207.18 g/mol , corresponding to the molecular formula C₁₀H₉NO₄. The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 207. The fragmentation pattern, crucial for structural confirmation, would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da). Further fragmentation of the indanone core would also be anticipated, providing valuable structural information. A detailed analysis of the fragmentation pathways would necessitate the examination of an experimental mass spectrum.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule. For this compound, the FT-IR and Raman spectra are expected to exhibit characteristic absorption bands.
The FT-IR spectrum should prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1690-1710 cm⁻¹. The nitro group (-NO₂) will show two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-O stretching of the methoxy group is expected to appear in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Raman spectroscopy, being complementary to FT-IR, would also be valuable for identifying these functional groups, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |
| C=O (Ketone) | 1690-1710 | FT-IR |
| NO₂ (Asymmetric) | 1520-1560 | FT-IR |
| NO₂ (Symmetric) | 1340-1380 | FT-IR, Raman |
| C-O (Methoxy) | 1200-1275, 1000-1075 | FT-IR |
| Aromatic C-H | >3000 | FT-IR, Raman |
| Aliphatic C-H | <3000 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the aromatic system and the conjugated carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, in conjugation with the aromatic ring and the methoxy group, an auxochrome, will likely result in absorption maxima (λmax) in the ultraviolet and possibly the visible region. The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group are the expected electronic transitions. The exact λmax values and their corresponding molar absorptivities would require experimental measurement and would be influenced by the solvent used.
Computational and Theoretical Investigations of 4 Methoxy 6 Nitro Indan 1 One
Quantum Chemical Parameter Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-Methoxy-6-nitro-indan-1-one, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in a computationally efficient manner.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group and the carbonyl function of the indanone core. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
Note: The values in this table are illustrative and represent typical values for similar aromatic nitro compounds.
Global and Local Reactivity Indices (Electrophilicity, Nucleophilicity, Hardness, Softness)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general overview of a molecule's reactivity. Key indices include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Local reactivity indices, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitro group and the carbonyl carbon are expected to be the primary electrophilic sites, while the methoxy-substituted ring would be more susceptible to electrophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Value |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 2.0 |
| Chemical Softness (S) | 0.5 |
| Electrophilicity Index (ω) | 5.06 |
Note: These values are for illustrative purposes and are calculated based on the hypothetical HOMO and LUMO energies in Table 1.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to nucleophilic attack. Conversely, the hydrogen atoms of the aromatic ring would exhibit a positive potential, indicating their susceptibility to electrophilic attack.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Ligand-Protein Interactions and Binding Modes
Given the structural similarity of the indanone core to ligands that are known to interact with various enzymes, molecular docking studies of this compound could be performed against a range of biological targets. For instance, substituted indanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov
A docking study would involve placing the 3D structure of this compound into the active site of a target protein. The simulation would then explore various possible binding poses and score them based on the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would reveal the most likely binding mode and identify the key amino acid residues in the protein's active site that interact with the ligand. For example, the nitro group could act as a hydrogen bond acceptor, while the benzene ring could engage in pi-pi stacking interactions with aromatic amino acid residues.
Computational Assessment of Binding Affinities
In addition to predicting the binding mode, molecular docking programs can also provide an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). A lower (more negative) docking score generally indicates a more favorable binding interaction. These scores are useful for ranking potential ligands and prioritizing them for further experimental testing.
Computational studies on other indanone derivatives have shown a correlation between their docking scores and their experimentally determined inhibitory activities. nih.gov A hypothetical docking study of this compound against a target like acetylcholinesterase might yield the following illustrative data:
Table 3: Hypothetical Molecular Docking Results for this compound against Acetylcholinesterase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (ΔG, kcal/mol) | -9.2 |
| Key Interacting Residues | Trp84, Tyr121, Phe330 |
| Types of Interactions | Hydrogen bonding, pi-pi stacking, hydrophobic interactions |
Note: This data is purely illustrative and intended to represent the type of information that would be generated from a molecular docking study.
Molecular Dynamics Simulations for Conformational Analysis and Stability
A typical MD simulation protocol for this molecule would involve placing it in a solvent box, often water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature (e.g., 300 K) and equilibrated to ensure a stable starting point for the production simulation. The production run, often on the nanosecond timescale, generates a trajectory of atomic positions and velocities, from which various structural and energetic parameters can be analyzed. mdpi.com
Key parameters analyzed from an MD simulation to assess conformational stability include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation. For a rigid bicyclic system like indanone, the RMSD is expected to be relatively low, with minor fluctuations indicating thermal motion. acs.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of each atom around its average position. This helps to pinpoint flexible regions of the molecule. In this compound, the methoxy (B1213986) and nitro groups, along with the atoms of the cyclopentanone (B42830) ring, would be of particular interest to observe their flexibility. acs.org
| Parameter | Average Value | Interpretation |
|---|---|---|
| RMSD (backbone) | 1.2 ± 0.3 Å | Indicates a stable overall conformation with minor fluctuations. |
| RMSF (Methoxy Group) | 1.8 ± 0.5 Å | Shows higher flexibility of the methoxy substituent compared to the core structure. |
| RMSF (Nitro Group) | 1.5 ± 0.4 Å | Indicates moderate flexibility of the nitro substituent. |
| Radius of Gyration (Rg) | 3.5 ± 0.1 Å | Suggests the molecule maintains a compact and consistent shape. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR studies can be instrumental in predicting its potential biological effects based on its molecular descriptors.
The development of a QSAR model for nitroaromatic compounds, a class to which this compound belongs, typically involves the following steps:
Data Set Selection: A dataset of nitroaromatic compounds with known biological activities (e.g., toxicity, mutagenicity) is compiled. This dataset is then divided into a training set for model development and a test set for external validation. acs.org
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Geometrical properties, surface area, volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges. nih.gov
Descriptor Selection: To avoid overfitting and to create a robust and interpretable model, a subset of the most relevant descriptors is selected using statistical methods such as genetic algorithms or stepwise multiple linear regression. nih.gov
Model Development: A mathematical model is built using the selected descriptors and the biological activity data of the training set. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). acs.org
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed through internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of the test set compounds (R²pred). acs.org
For nitroaromatic compounds, descriptors related to hydrophobicity, electronic properties (such as the energy of the lowest unoccupied molecular orbital, E-LUMO, which is related to the ease of reduction of the nitro group), and steric parameters are often found to be significant in QSAR models for toxicity. acs.org
| Descriptor Type | Example | Relevance |
|---|---|---|
| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the compound's ability to accept electrons, crucial for the reduction of the nitro group. |
| Hydrophobicity | LogP (Octanol-water partition coefficient) | Influences the compound's ability to cross cell membranes. |
| Topological | Wiener Index | Describes the branching of the molecular structure. |
| Quantum Chemical | Dipole Moment | Reflects the overall polarity of the molecule. |
Electronic Structure Analysis and Orbital Contributions
The electronic structure of this compound is dictated by the interplay of the indanone core and the electron-donating methoxy group and electron-withdrawing nitro group. These substituents exert both inductive and resonance effects, which significantly influence the electron density distribution and the nature of the frontier molecular orbitals (HOMO and LUMO).
Inductive and Resonance Effects:
The methoxy group (-OCH₃) is an activating group. It withdraws electron density through the sigma bond (inductive effect) due to the higher electronegativity of the oxygen atom. However, its lone pair of electrons can be delocalized into the aromatic ring via p-π conjugation (resonance effect), which is a stronger electron-donating effect. nih.gov This increases the electron density at the ortho and para positions relative to the methoxy group.
The nitro group (-NO₂) is a deactivating group. It strongly withdraws electrons from the aromatic ring through both inductive and resonance effects. The positively polarized nitrogen atom withdraws electron density through the sigma bond, and the pi system of the nitro group withdraws electrons from the aromatic ring via resonance. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the aromatic ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of the methoxy substituent.
The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the molecule's ability to accept electrons. The LUMO is anticipated to be localized primarily on the nitro group and the aromatic ring, a characteristic feature of nitroaromatic compounds. The energy of the LUMO is a key parameter in predicting the susceptibility of the nitro group to reduction, a crucial step in the mechanism of toxicity for many nitroaromatics.
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. This analysis provides valuable insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. For instance, studies on nitrobenzene (B124822) have shown that the LUMO has significant contributions from the nitro group, making it susceptible to nucleophilic attack. mdpi.com
| Feature | Description |
|---|---|
| Methoxy Group Effect | Overall electron-donating through resonance, increasing electron density on the aromatic ring. |
| Nitro Group Effect | Strongly electron-withdrawing through both inductive and resonance effects, decreasing electron density on the aromatic ring. |
| HOMO Character | Expected to be localized on the aromatic ring and the methoxy group. |
| LUMO Character | Expected to be localized on the nitro group and the aromatic ring. |
Research Applications and Biological Activity Exploration of Indanone Scaffolds
Utilization as a Synthetic Building Block for Complex Organic Molecules
4-Methoxy-6-nitro-indan-1-one serves as a valuable starting material and building block in the synthesis of more intricate organic molecules. Its structural features, including a reactive ketone, an aromatic ring amenable to substitution, and the potential for functional group transformations of the methoxy (B1213986) and nitro groups, make it a versatile synthon.
The synthesis of this compound itself can be achieved through several routes, with the regioselective nitration of 4-methoxy-1-indanone (B81218) being a common approach. sigmaaldrich.com However, this reaction can present challenges in controlling the position of nitration, often yielding a mixture of isomers.
Once obtained, the ketone functionality of this compound can undergo a variety of reactions, including condensation, reduction, and alkylation, to introduce further molecular diversity. For instance, Knoevenagel condensation with various aldehydes can yield 2-benzylidene-1-indanone (B110557) derivatives, a class of compounds that has been extensively studied for its biological properties. beilstein-journals.orgresearchgate.net Furthermore, the nitro group can be reduced to an amine, which can then be subjected to a wide range of transformations, such as acylation or diazotization, to create new derivatives. The methoxy group can also be a site for chemical modification, although it is generally less reactive than the ketone or nitro group.
The indanone framework itself can be a precursor to other heterocyclic systems. For example, through ring-expansion or rearrangement reactions, it is possible to construct larger ring systems or introduce heteroatoms into the core structure. The strategic use of this compound allows for the synthesis of libraries of compounds with potential applications in drug discovery and materials science.
Investigations into Biologically Active Molecule Development (In Vitro Studies)
The indanone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. beilstein-journals.orgnih.gov The presence of substituents such as methoxy and nitro groups on the indanone ring can significantly modulate these activities.
Indanone derivatives have shown promise as inhibitors of several enzymes implicated in human diseases. Notably, they have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of Parkinson's disease. researchgate.netnih.govnih.gov A series of 2-heteroarylidene-1-indanone derivatives were found to be potent in vitro inhibitors of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Computational studies have also suggested that indanone derivatives may act as inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. manipal.edu Cereblon is a target of immunomodulatory drugs like thalidomide (B1683933) and its analogs, which are used in the treatment of multiple myeloma. manipal.edu The identification of novel CRBN inhibitors from the indanone class could offer new therapeutic avenues. manipal.edu
Table 1: MAO-B Inhibition by 2-Heteroarylidene-1-indanone Derivatives
| Compound | R (A-ring) | Heteroaromatic Substituent | MAO-B IC50 (µM) | MAO-A IC50 (µM) |
|---|---|---|---|---|
| 1 | H | 2-Furan | 1.53 | >10 |
| 2 | 5-Methoxy | 2-Furan | 0.061 | 0.89 |
| 3 | H | 2-Thiophene | 0.87 | >10 |
| 4 | 5-Methoxy | 2-Thiophene | 0.044 | 0.56 |
Data sourced from a study on 2-heteroarylidene-1-indanone derivatives as MAO inhibitors. nih.gov
The anti-proliferative activity of indanone derivatives has been a significant area of research. researchgate.netmdpi.com Indanocine, a natural product with an indanone core, has demonstrated potent anticancer activity. researchgate.net Synthetic derivatives of indanone have also been evaluated for their ability to inhibit the growth of various cancer cell lines.
The mechanisms underlying the anti-proliferative effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death). This can occur through various pathways, including the inhibition of key enzymes like topoisomerase IIα, which is involved in DNA replication and repair. mdpi.com Some acridine-thiosemicarbazone derivatives, which can be conceptually related to substituted indanones, have shown the ability to inhibit this enzyme. mdpi.com
Indanone derivatives have demonstrated a broad spectrum of other in vitro biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. beilstein-journals.orgnih.gov The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives has been investigated, with some compounds showing inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. scienceopen.com
A comprehensive review of 1-indanones highlights their diverse biological profile, which also includes analgesic, antimalarial, and insecticidal activities. beilstein-journals.orgnih.gov This wide range of activities underscores the potential of the indanone scaffold in developing new therapeutic agents for various diseases.
Structure-Activity Relationship (SAR) Studies of Substituted Indanones
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For substituted indanones, these studies provide valuable insights for the rational design of more potent and selective compounds.
The electronic properties of substituents on the indanone ring play a critical role in determining biological potency. The methoxy group (-OCH3) is an electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group. learncbse.in
In the context of MAO-B inhibition by 2-heteroarylidene-1-indanones, the presence of a methoxy group on the A-ring was found to significantly enhance inhibitory activity compared to unsubstituted analogs. nih.gov This suggests that increased electron density on the aromatic ring may be favorable for binding to the enzyme's active site.
Studies on the mutagenic activity of nitro derivatives of various heterocyclic compounds have shown that the position of the nitro group is critical. nih.gov For example, nitro groups at C5 or C6 of indoline (B122111) and related structures generally resulted in measurable mutagenic activity, while those at C4 or C7 were only weakly or nonmutagenic. nih.gov This underscores the importance of regiochemistry in the design of biologically active molecules.
The biological activity of this compound itself is influenced by these substituents. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, which can influence its interaction with biological targets.
Conformational Analysis and Steric Effects on Activity
The three-dimensional conformation of the this compound scaffold and the steric hindrance imposed by its substituents are crucial in defining its interaction with biological targets. The indanone core, which consists of a fused benzene (B151609) ring and a cyclopentanone (B42830) ring, is largely planar. However, the substituents at the 4th and 6th positions introduce specific spatial arrangements and potential steric clashes that modulate the molecule's biological activity.
The nitro group (-NO2) at the 6-position is a strong electron-withdrawing group. Sterically, it is relatively larger than a hydrogen atom and its presence introduces a degree of steric hindrance in its vicinity. This can be a critical factor in enzyme-substrate interactions, where a precise fit into an active site is necessary for biological activity. The orientation of the nitro group relative to the plane of the aromatic ring can also impact its interaction with amino acid residues within a binding pocket.
The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group across the indanone scaffold creates a unique electronic and steric profile. The steric hindrance from these groups can influence the approach of reactants in chemical syntheses and the binding orientation of the molecule within a biological system. For instance, in enzymatic reactions, the steric bulk might prevent the optimal alignment of the indanone carbonyl group with catalytic residues, thereby reducing its reactivity or inhibitory potential.
Comparative Analysis with Structural Analogs and Related Scaffolds
The biological activity of this compound can be better understood through a comparative analysis with its structural analogs and related indanone scaffolds. The nature and position of substituents on the indanone ring system are known to cause significant variations in pharmacological effects.
Table 1: Comparison of this compound with its Structural Analogs
| Compound Name | Structural Difference from this compound | Anticipated Impact on Biological Activity |
| 4-Methoxy-1-indanone | Lacks the nitro group at the 6-position. | The absence of the strongly electron-withdrawing nitro group is expected to significantly alter the electronic properties of the aromatic ring, likely leading to a decrease in certain biological activities such as antimicrobial or cytotoxic effects that are often associated with the presence of a nitro group. |
| 6-Nitro-indan-1-one | Lacks the methoxy group at the 4-position. | The absence of the electron-donating methoxy group would change the electron density distribution on the aromatic ring, potentially affecting its binding affinity to target proteins. The overall polarity of the molecule would also be different. |
| 4-Methoxy-5-nitro-indan-1-one | The nitro group is at the 5-position instead of the 6-position. | The change in the position of the nitro group can lead to different steric and electronic environments. This positional isomerism can result in altered binding modes to biological targets and, consequently, different or diminished biological activity. |
| 4,5-Dimethoxy-1-indanone | A second methoxy group is present at the 5-position instead of a nitro group at the 6-position. | The presence of two electron-donating methoxy groups would significantly increase the electron density of the aromatic ring, which could enhance its interaction with certain biological targets while diminishing its reactivity in other contexts. |
The indanone scaffold itself is a key structural feature in a variety of biologically active molecules. For instance, donepezil, a well-known drug for the treatment of Alzheimer's disease, contains a substituted indanone moiety. The rigid structure of the indanone core provides a fixed orientation for the substituents, which is often a desirable trait in drug design for achieving high-affinity binding to target receptors.
Studies on various indanone derivatives have shown that substitutions on the aromatic ring can modulate activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific combination of a methoxy and a nitro group at positions 4 and 6 respectively in this compound suggests a potential for unique biological activities, driven by the electronic push-pull system created by these two groups across the aromatic ring.
Applications in Materials Science, Dyes, and Pigments Research
While the primary research focus for many indanone derivatives has been in medicinal chemistry, the structural features of this compound suggest potential applications in materials science, particularly in the realm of dyes and pigments. Aromatic nitro compounds are a well-established class of chromophores, and their use in the synthesis of dyes is extensive.
The deep color often associated with nitroaromatic compounds arises from electronic transitions between molecular orbitals. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring system in this compound creates a "push-pull" system. This arrangement can lead to a significant intramolecular charge transfer upon excitation with light, which often results in strong absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic dyes and pigments.
The indanone core provides a rigid and planar framework, which can be advantageous for creating materials with desirable optical properties. The planarity of the molecule can facilitate π-π stacking interactions in the solid state, which can influence the bulk optical and electronic properties of the material.
Furthermore, the reactivity of the ketone group in the indanone scaffold opens up possibilities for further chemical modifications. For instance, it could undergo condensation reactions with various aromatic amines to generate larger, more conjugated systems, potentially leading to a range of colors. This synthetic versatility makes this compound an interesting building block for the combinatorial synthesis of new dyes and pigments.
While specific research on the application of this compound as a dye or pigment is not widely documented, the fundamental principles of color chemistry suggest its potential in this area. Further investigation into its photophysical properties, such as its absorption and emission spectra, as well as its stability to light and heat, would be necessary to fully assess its suitability for these applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxy-6-nitro-indan-1-one, and how is reaction progress monitored?
Methodological Answer: The synthesis typically involves nitration of a methoxy-substituted indanone precursor. For example, nitration of 6-methoxy-1-indanone using mixed acid (HNO₃/H₂SO₄) at controlled temperatures yields this compound. Reaction progress is monitored via TLC (e.g., Rf = 0.29 in EtOAc:hexanes = 1:2) and purification by column chromatography. Yield optimization (e.g., 22% in one protocol) depends on reaction time, temperature, and stoichiometry of nitrating agents .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key techniques include:
- ¹H NMR : Peaks for aromatic protons (e.g., δ 7.81 ppm for H-4, δ 7.40 ppm for H-7), methoxy group (δ 3.98 ppm), and ketone-adjacent protons (δ 3.16–2.80 ppm) .
- Mass Spectrometry : Molecular ion peaks to confirm molecular weight (e.g., 207.18 g/mol).
- Melting Point : Reported mp = 174°C, used to verify purity .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of EtOAc/hexanes.
- Recrystallization : Solvents like ethanol or dichloromethane/hexanes mixtures improve crystalline purity.
- TLC Monitoring : Ensures separation from byproducts (e.g., 7-nitro isomer, Rf = 0.29 vs. isomer’s distinct Rf) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions (e.g., over-nitration or isomer formation).
- Acid Ratio : Adjust HNO₃/H₂SO₄ ratio to balance reactivity and selectivity.
- Substrate Purity : Pre-purify 6-methoxy-1-indanone to avoid competing reactions.
- Post-Reaction Quenching : Rapid neutralization reduces decomposition .
Q. How can ambiguities in spectroscopic data (e.g., overlapping NMR peaks) be resolved for structural confirmation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals and assigns coupling patterns.
- Isomer Comparison : Compare with 7-nitro isomer’s NMR (e.g., distinct H-4 and H-7 chemical shifts) .
- Computational Modeling : Predict NMR shifts using DFT calculations (e.g., Gaussian software) to cross-validate experimental data .
Q. What strategies address contradictions in reported physical properties (e.g., melting point variations)?
Methodological Answer:
- Purity Analysis : Use HPLC or DSC (Differential Scanning Calorimetry) to detect impurities affecting mp.
- Interlaboratory Validation : Replicate synthesis and characterization across labs to identify methodological biases.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2°C in mp measurements) .
Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Model transition states to predict nitration regioselectivity (e.g., meta vs. para substitution).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to electrophilic attack.
- Docking Studies : Explore interactions with biological targets if used in medicinal chemistry .
Q. What analytical approaches validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose samples to heat, light, or humidity and monitor via LC-MS.
- Kinetic Analysis : Determine degradation half-life using Arrhenius equations.
- Spectral Tracking : Compare FTIR or NMR spectra pre- and post-storage to detect structural changes .
Data Presentation Guidelines
Q. Example Table: Comparative Yields Under Different Nitration Conditions
| Nitration Agent Ratio (HNO₃:H₂SO₄) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1:3 | 0 | 22 | 95% |
| 1:4 | 5 | 18 | 90% |
| 1:2 | -5 | 25 | 97% |
Source: Adapted from synthesis protocols in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
